molecular formula C13H10N2OS2 B2382808 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 860651-56-5

2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol

Cat. No.: B2382808
CAS No.: 860651-56-5
M. Wt: 274.36
InChI Key: INERSTGRFNBJNM-UHFFFAOYSA-N
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Description

2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is a heterocyclic compound featuring a thiazole ring structure. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules

Biochemical Analysis

Biochemical Properties

Thiazoles are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to exhibit strong antifungal activity and induce oxidative damage . This suggests that 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol might also interact with enzymes and proteins involved in oxidative stress response.

Cellular Effects

Some thiazole derivatives have been shown to increase the reactive oxygen species (ROS) in Candida albicans and elevate the expression of some genes related to anti-oxidative stress response . This suggests that this compound might also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some thiazole derivatives have been found to induce high levels of intracellular ROS, resulting in considerable DNA damage .

Temporal Effects in Laboratory Settings

It is known that the effects of thiazole derivatives can change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a thiazole derivative similar in structure to this compound was found to significantly increase the survival rate of Galleria mellonella at a dosage of 10 mg/kg . High doses of some thiazole derivatives have been found to cause cancer to develop rapidly in several organs .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation.

Subcellular Localization

It is known that thiazole derivatives can be directed to specific compartments or organelles based on their chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol typically involves the reaction of 4-phenyl-1,3-thiazole-2-carbaldehyde with 2-aminothiazole under specific conditions. The reaction is usually carried out in an ethanol solvent with a base catalyst such as piperidine . The mixture is refluxed for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol is unique due to its dual thiazole rings, which enhance its biological activity and make it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry set it apart from other similar compounds.

Properties

IUPAC Name

2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-11-8-18-13(15-11)6-12-14-10(7-17-12)9-4-2-1-3-5-9/h1-5,7-8,16H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INERSTGRFNBJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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